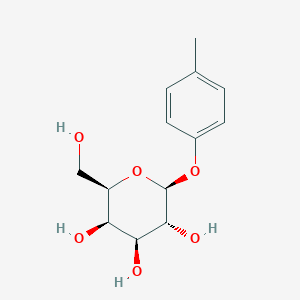

4-Methylphenyl beta-D-galactopyranoside

Descripción general

Descripción

4-Methylphenyl beta-D-galactopyranoside is a chemical compound that belongs to the class of glycosides Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond In this case, the sugar component is beta-D-galactopyranoside, and the aglycone (non-sugar) part is 4-methylphenyl

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl beta-D-galactopyranoside typically involves the glycosylation of 4-methylphenol with a suitable galactose donor. One common method is the Koenigs-Knorr reaction, where a glycosyl halide reacts with an alcohol in the presence of a silver salt catalyst. The reaction conditions often include:

Reactants: 4-methylphenol and a galactose donor (e.g., galactose bromide)

Catalyst: Silver carbonate or silver oxide

Solvent: Dichloromethane or chloroform

Temperature: Room temperature to slightly elevated temperatures

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

4-Methylphenyl beta-D-galactopyranoside can undergo various chemical reactions, including:

Oxidation: The phenyl group can be oxidized to form quinones.

Reduction: The glycosidic bond can be reduced under specific conditions.

Substitution: The hydroxyl groups on the sugar moiety can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Acylation or alkylation reagents such as acyl chlorides or alkyl halides in the presence of a base.

Major Products

Oxidation: Formation of 4-methylquinone derivatives.

Reduction: Formation of reduced glycosides.

Substitution: Formation of acylated or alkylated glycosides.

Aplicaciones Científicas De Investigación

Table 1: Synthesis Methods of 4-MPβGal

| Method | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Acidic Glycosylation | 4-Methylphenol, Galactose | HCl, 60°C | 85 |

| Enzymatic Synthesis | β-Galactosidase | pH 7.0, Room Temp | 90 |

| Microwave-Assisted | 4-Methylphenol, Galactose | Microwave irradiation | 80 |

Biochemical Studies

4-MPβGal is extensively used in biochemical assays as a substrate for β-galactosidase enzymes. It helps in studying enzyme kinetics and carbohydrate metabolism. The hydrolysis of this compound by β-galactosidase produces galactose and 4-methylphenol, which can be quantitatively measured.

Case Study : In a study examining enzyme kinetics, researchers utilized 4-MPβGal to determine the Michaelis-Menten constant (K_m) for β-galactosidase from Escherichia coli, finding a K_m value of approximately 2.5 mM, indicating its suitability as a substrate for kinetic studies .

Antimicrobial Research

Recent investigations have highlighted the potential antimicrobial properties of 4-MPβGal derivatives against various pathogenic bacteria. Modifications to the galactopyranoside structure enhance its efficacy as an antimicrobial agent.

Case Study : A study reported that certain esters derived from methyl β-D-galactopyranoside exhibited significant inhibitory activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 0.70 mg/mL . This suggests that derivatives of 4-MPβGal could be developed into novel antimicrobial agents.

Drug Development

The compound has been investigated for its potential use in drug development due to its ability to inhibit specific bacterial lectins involved in adhesion processes. This characteristic makes it a candidate for therapeutic applications targeting infections caused by biofilm-forming bacteria such as Pseudomonas aeruginosa.

Case Study : Research demonstrated that multivalent glycoclusters based on β-D-galactopyranosides could effectively inhibit the adhesion of Pseudomonas aeruginosa to epithelial cells by interfering with the lectin PA-IL . This opens avenues for developing anti-adhesion therapies utilizing compounds like 4-MPβGal.

Mecanismo De Acción

The mechanism of action of 4-Methylphenyl beta-D-galactopyranoside involves its interaction with specific enzymes or receptors. For instance, beta-galactosidases can hydrolyze the glycosidic bond, releasing the aglycone and galactose. The molecular targets and pathways depend on the specific application, such as enzyme inhibition or receptor binding.

Comparación Con Compuestos Similares

Similar Compounds

- Phenyl beta-D-galactopyranoside

- Methyl beta-D-galactopyranoside

- 4-Methylphenyl alpha-D-galactopyranoside

Comparison

4-Methylphenyl beta-D-galactopyranoside is unique due to the presence of the 4-methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological molecules. Compared to phenyl beta-D-galactopyranoside, the methyl group provides additional steric and electronic effects, potentially altering its binding affinity and specificity.

Actividad Biológica

4-Methylphenyl beta-D-galactopyranoside (MGP) is a galactoside derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications and its role in carbohydrate metabolism. This article provides a comprehensive overview of the biological activities associated with MGP, including its mechanisms of action, antimicrobial properties, and implications for drug development.

Chemical Structure and Properties

This compound has the following structural characteristics:

- Molecular Formula : C13H18O5

- Molecular Weight : Approximately 250.28 g/mol

- Solubility : Soluble in organic solvents such as methanol and acetone.

The compound features a methylphenyl group attached to a beta-D-galactopyranoside moiety, which is significant for its biological interactions.

The biological activity of MGP is primarily attributed to its interaction with various enzymes and receptors involved in carbohydrate metabolism. The hydrolysis of the glycosidic bond can release active galactose derivatives, which may modulate enzyme activity related to glycosidic bond hydrolysis. This interaction is crucial for understanding MGP's potential therapeutic effects, particularly in metabolic disorders.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of MGP and its derivatives. For instance, methyl β-D-galactopyranoside esters exhibited promising inhibitory activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 0.352 ± 0.02 to 0.703 ± 0.01 mg/ml . The following table summarizes the antimicrobial efficacy of various MGP analogs:

| Compound | MIC (mg/ml) | MBC (mg/ml) | Target Pathogen |

|---|---|---|---|

| MGP Ester 1 | 0.352 ± 0.02 | 0.704 ± 0.02 | E. coli |

| MGP Ester 2 | 0.500 ± 0.01 | 1.000 ± 0.03 | S. aureus |

| MGP Ester 3 | 0.600 ± 0.02 | 1.200 ± 0.05 | Pseudomonas aeruginosa |

These findings indicate that MGP derivatives may serve as effective antimicrobial agents, warranting further investigation into their mechanisms and applications.

Case Studies and Research Findings

- Antiviral Properties : A study utilizing molecular docking simulations indicated that MGP esters could effectively interact with the SARS-CoV-2 main protease, suggesting potential use as antiviral agents . The binding affinities were evaluated through molecular dynamics simulations, which confirmed stable interactions over time.

- Enzyme Interaction Studies : Research focused on the influence of MGP on glycosidases has shown that it can act as a substrate for these enzymes, facilitating carbohydrate digestion and metabolism. This property is particularly relevant for developing therapeutic agents targeting metabolic disorders.

- Therapeutic Applications : The pharmacokinetic profiles of MGP derivatives have been assessed using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, revealing favorable drug-likeness characteristics . These findings support the potential development of MGP-based therapeutics targeting various diseases.

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(4-methylphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O6/c1-7-2-4-8(5-3-7)18-13-12(17)11(16)10(15)9(6-14)19-13/h2-5,9-17H,6H2,1H3/t9-,10+,11+,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVLBSNPILSLTFZ-KSSYENDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427744 | |

| Record name | 4-Methylphenyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3150-22-9 | |

| Record name | 4-Methylphenyl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.